molecular formula C6H6N2O B021589 2-Methylpyrimidine-5-carbaldehyde CAS No. 90905-33-2

2-Methylpyrimidine-5-carbaldehyde

Cat. No. B021589
CAS RN: 90905-33-2
M. Wt: 122.12 g/mol
InChI Key: IJBONYUNKRDIFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of derivatives of 2-methylpyrimidine-5-carbaldehyde, such as 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, exhibits polarized electronic structures. These molecules are linked through hydrogen bonds into complex structures, demonstrating the versatility of 2-methylpyrimidine-5-carbaldehyde in forming hydrogen-bonded frameworks and sheets, which are critical for understanding the compound's reactivity and interaction with other molecules (Low et al., 2007).

Chemical Reactions and Properties

2-Methylpyrimidine-5-carbaldehyde participates in various chemical reactions, including cyclocondensation reactions that lead to the formation of pyrido[2,3-d]pyrimidines and other heterocyclic structures. These reactions are facilitated by its aldehyde group, which acts as a reactive site for nucleophilic addition, demonstrating the compound's utility in synthesizing complex heterocyclic systems (Perandones & Soto, 1998).

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Summary of the Application

2-Methylpyrimidine-5-carbaldehyde is used as a precursor in the synthesis of fused pyrimidines . Fused pyrimidines are a class of organic compounds that have a wide spectrum of biological activity .

Methods of Application or Experimental Procedures

The synthesis involves reactions with o-aminopyrimidine aldehydes and o-aminopyrimidine ketones . These compounds are convenient synthons for obtaining fused pyrimidines .

Results or Outcomes

The result of this process is the creation of various types of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, and others . These compounds have potential applications in the development of new drugs .

Determination of Aromatic Amines and Pyridines in Soil

Specific Scientific Field

Environmental Chemistry

Summary of the Application

2-Methylpyrimidine-5-carbaldehyde is used in the development of an efficient high-performance liquid chromatography (HPLC) method for fast and simultaneous determination of 2-methylpyridine, 3-methylpyridine, m-toluidine, and p-toluidine in soil .

Methods of Application or Experimental Procedures

The method involves the use of HPLC for the simultaneous determination of these compounds in soil samples .

Results or Outcomes

The result of this process is the ability to quickly and efficiently determine the presence and concentration of these compounds in soil, which is important for environmental safety .

Synthesis of Pyrazole Derivatives

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

The pyrazole nucleus, which can be synthesized using 2-Methylpyrimidine-5-carbaldehyde, has diversified applications in different areas such as technology, medicine, and agriculture .

Methods of Application or Experimental Procedures

The synthesis of pyrazole derivatives involves various chemical reactions, with the specific methods depending on the desired derivative .

Results or Outcomes

Pyrazole derivatives have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

properties

IUPAC Name

2-methylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-7-2-6(4-9)3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBONYUNKRDIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390282
Record name 2-methylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrimidine-5-carbaldehyde

CAS RN

90905-33-2
Record name 2-methylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyrimidine-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred slurry of acetamidine hydrochloride (19.4 g, 0.20 mol) and vinamidinium salt (48.91 g, 0.183 mol) in acetonitrile (240 mL) was added a solution of 40% wt. NaOH in water (27.4 g, 0.274 mol) over a 30 minutes period. After the addition was complete, the resulting reaction mixture was stirred at room temperature overnight. The mixture was concentrated in vacuo and diluted with water (250 mL) and extracted with EtOAc (3×250 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was purified by silica gel chromatography (0-100% EtOAc/hexanes) to afford a white solid.
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
vinamidinium
Quantity
48.91 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
AV Komkov, AА Sukhanova, LG Menchikov… - Chemistry of …, 2022 - Springer
… nickel in an acidic medium gave 4-amino-2-methylpyrimidine-5-carbaldehyde (15, R = Me) (Scheme 6). The yields of 4-amino-2-methylpyrimidine-5-carbaldehyde (15, R = Me) in formic …
Number of citations: 4 link.springer.com
T Shibata, T Hayase, J Yamamoto, K Soai - Tetrahedron: Asymmetry, 1997 - Elsevier
… using diisopropylzinc and 2-methylpyrimidine-5-carbaldehyde. © 1997 Elsevier Science Ltd … of a pair of diisopropylzinc and 2methylpyrimidine-5-carbaldehyde 1 without quenching. An …
Number of citations: 81 www.sciencedirect.com
L Schiaffino, G Ercolani - Chemistry–A European Journal, 2010 - Wiley Online Library
… the latter, which is only slightly competitive with the principal one, nicely explains the experimental enantioselectivity observed in the reaction of 2-methylpyrimidine-5-carbaldehyde. The …
K Soai, I Sato, T Shibata - The Chemical Record, 2001 - Wiley Online Library
… Indeed, when 2-methylpyrimidine-5-carbaldehyde 6 was reacted with i-Pr 2 Zn using (S)-2-butanol 17 (2 mol %) with only around 0.1% ee as a chiral initiator, (S)-pyrimidyl alkanol 7 …
Number of citations: 95 onlinelibrary.wiley.com
I Sato, K Kadowaki, Y Ohgo, K Soai - Journal of Molecular Catalysis A …, 2004 - Elsevier
… 2-alkynyl- and 2-methylpyrimidyl alkanols with the same configuration were obtained from the reaction of i-Pr 2 Zn with 2-alkynyl- and 2-methylpyrimidine-5-carbaldehyde in the …
Number of citations: 53 www.sciencedirect.com
KN Mohana, KR Ramya - Journal of Molecular Catalysis A: Chemical, 2009 - Elsevier
… The stiochiometry of the reaction was found to be 1:1, and 2-(4-methyl thiazol-5-yl) ethanol and 4-amino-2-methylpyrimidine-5-carbaldehyde were identified as the oxidation products of …
Number of citations: 18 www.sciencedirect.com
K Byadagi, D Naik, A Savanur… - Reaction Kinetics …, 2010 - akjournals.com
… The products, 4-amino-2-methylpyrimidine-5-carbaldehyde … 4-amino-2-methylpyrimidine-5-carbaldehyde and a molecular ion … The product, 4-amino-2methylpyrimidine-5-carbaldehyde …
Number of citations: 26 akjournals.com
DV Naik, KS Byadagi, ST Nandibewoor… - Monatshefte für Chemie …, 2013 - Springer
… The products 4-amino-2-methylpyrimidine-5-carbaldehyde … 4-Amino-2-methylpyrimidine-5-carbaldehyde was identified … 4-Amino-2-methylpyrimidine-5-carbaldehyde and 2-(4-…
Number of citations: 12 link.springer.com
K Soai, T Kawasaki - 2008 - Springer
… 2-Methylpyrimidine-5-carbaldehyde 9 was subjected to the addition of i-Pr2Zn in the presence of chiral butan-2ol, methyl mandelate and a carboxylic acid [74]. When the chiral alcohol, (…
Number of citations: 155 link.springer.com
A Matsumoto, T Abe, A Hara, T Tobita… - Angewandte …, 2015 - Wiley Online Library
… Early autocatalytic work with pyrimidine-5-carbaldehyde 2a and 2-methylpyrimidine-5-carbaldehyde was succeeded by the use of superior 2-alkynyl analogues 2b and the amplification …
Number of citations: 73 onlinelibrary.wiley.com

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